(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride
Description
(3R)-3-Methyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom in the azaspiro system and a methyl substituent at the 3R position. This stereospecific methyl group confers unique steric and electronic properties, making the compound a valuable intermediate in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzyme modulators . Its hydrochloride salt form enhances solubility and stability, facilitating pharmacological applications.
Properties
IUPAC Name |
(3R)-3-methyl-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9-7-10(8-11-9)5-3-2-4-6-10;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGPQGBRAAJAJ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bicyclization Approaches
Radical-mediated bicyclization has emerged as a powerful method for constructing spirocyclic frameworks. A study by PMC (2019) demonstrated the use of O-benzyl oxime ethers with alkenyl moieties to generate alkoxyaminyl radicals, which undergo domino bicyclization to form 1-azaspiro[4.4]nonane derivatives. Although this method targets a similar azaspiro structure, its principles are adaptable to (3R)-3-Methyl-2-azaspiro[4.5]decane hydrochloride. Key steps include:
- Radical Initiation : 2,2′-Azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) initiates radical formation.
- Cyclization : Alkoxyaminyl radicals undergo 5-exo and 6-endo cyclization to form spiro junctions.
- Diastereoselectivity : Et₃B promotes higher trans selectivity (up to 4:1 dr) compared to AIBN.
Multi-Step Condensation Routes
Industrial syntheses often employ sequential condensation and cyclization steps. Evitachem’s protocol involves:
- Spirocyclic Core Assembly : Alkylation of β-ketoesters (e.g., methyl 3-oxobutanoate) to form intermediates like 16a–k .
- Dealkoxycarbonylation : Krapcho reaction (LiCl, DMSO, 160°C) removes carbomethoxy groups, yielding ketones 17a–k .
- Oxime Formation : Treatment with O-benzyl hydroxylamine hydrochloride generates oxime ethers, which undergo cyclization.
Step-by-Step Preparation Methods
Synthesis of β-Ketoester Intermediates
The alkylation of methyl acetoacetate proceeds via a dianion intermediate, enabling selective functionalization (Table 1).
Table 1: Alkylation of Methyl Acetoacetate Derivatives
| Substrate | Alkylating Agent | Product (Yield %) |
|---|---|---|
| Methyl 3-oxobutanoate | Ethyl bromoacetate | 16a (78%) |
| Methyl 3-oxopentanoate | Allyl iodide | 16b (65%) |
Dealkoxycarbonylation and Cyclization
The Krapcho reaction (LiCl, DMSO) converts β-ketoesters 16a–k to ketones 17a–k , followed by oxime ether formation. Cyclization under radical conditions (Bu₃SnH, Et₃B) yields the spirocyclic amine, which is methylated and hydrochlorinated to the final product.
Optimization of Reaction Conditions
Initiator Selection
Solvent and Temperature Effects
- Methanol : Preferred for oxime ether synthesis due to high solubility of intermediates.
- DMSO : Facilitates dealkoxycarbonylation at elevated temperatures (160°C).
Industrial-Scale Production
Continuous Flow Reactors
Evitachem’s industrial protocol utilizes continuous flow systems to enhance reproducibility and yield (up to 67%). Key advantages include:
- Precision Heating : Maintains optimal temperature for radical reactions.
- In-Line Purification : Chromatography columns integrated into the flow path.
Characterization and Quality Control
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal analysis confirms the R-configuration at C3 and spirocyclic geometry.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between spirocyclic compounds and biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure provides a rigid framework that can fit into the active sites of these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heteroatom Variations in the Spiro System
Spirocyclic compounds with different heteroatoms (N, O, S) or substituents exhibit distinct physicochemical and biological properties. Key examples include:
Key Observations :
- Oxygen Introduction : The 8-oxa analog (181–184°C) has a significantly higher melting point than the 1-aza parent compound (113–115°C), likely due to increased hydrogen bonding from the oxygen atom .
- Fluorine Substitution : 8,8-Difluoro substitution enhances lipophilicity and metabolic stability, critical for drug design .
- Methyl vs. Methoxy : The 3R-methyl group in the target compound provides stereochemical specificity, whereas methoxy substituents (e.g., 3-OCH₃ in ) may improve solubility or receptor affinity .
Stereochemical and Positional Isomers
Stereochemistry and substituent positioning profoundly influence biological activity:
Key Observations :
Functional Group Modifications
Substituents such as thiadiazoles or arylpropenyl chains alter pharmacological profiles:
Key Observations :
- Thiadiazole derivatives () may target enzymes or microbial proteins via sulfur-mediated interactions.
Biological Activity
(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique spirocyclic structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a nitrogen atom, contributing to its biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various chemical reactions and biological assays.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. Its rigid spirocyclic structure allows it to fit into active sites on these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, making the compound a candidate for drug development targeting specific diseases.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest that compounds with similar structures can modulate glutamate receptors, indicating potential neuroprotective properties.
- Antimicrobial Activity : Related spirocyclic compounds have shown significant antimicrobial effects, particularly against bacterial infections. The synthesis of Mannich bases from related azaspiro compounds has demonstrated good antibacterial activity .
- Pharmacological Applications : The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders and other diseases due to its ability to interact with biological targets effectively.
Case Studies and Experimental Data
- Neuroprotection : A study highlighted the neuroprotective potential of spirocyclic compounds in modulating glutamate receptor activity, which is crucial in neurodegenerative diseases.
- Antimicrobial Evaluation : Research on Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones showed promising antimicrobial activity against various pathogens, suggesting that similar derivatives might exhibit comparable effects .
- Therapeutic Development : Ongoing investigations are focusing on the interactions of this compound with different biological targets to elucidate its pharmacological profile and guide future drug development efforts.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (3R)-3-Methyl-2-azaspiro[4.5]decane | Spirocyclic structure with nitrogen | Potential neuroprotective effects |
| 2-Azaspiro[4.5]decane | Similar spirocyclic structure | Different biological activities due to structural variations |
| Mannich Bases from 2-Arylidine Derivatives | Derived from azaspiro compounds | Exhibited significant antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R)-3-Methyl-2-azaspiro[4.5]decane hydrochloride, and how does stereochemical purity impact yield?
- Methodological Answer : The synthesis typically involves spiroannulation strategies, such as cyclization of precursor amines with ketones or aldehydes. Evidence from spirocyclic analogs (e.g., 1,4-Dioxa-8-azaspiro[4.5]decane ) suggests that chiral resolution via diastereomeric salt formation or asymmetric catalysis is critical for isolating the (3R)-enantiomer. Yield optimization requires rigorous control of reaction temperature (<5°C for cyclization steps) and use of chiral auxiliaries (e.g., (R)-BINOL derivatives). Impurity profiles should be monitored via chiral HPLC (e.g., Chiralpak® columns) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : Key signals include the spirocyclic methyl group (δ ~1.2 ppm for CH3) and azaspiro protons (δ 3.0–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 200.155 (C10H18NCl requires 200.158) .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended, as seen in related azaspiro compounds .
Q. What safety precautions are necessary when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and FFP3 respirators if aerosolization occurs.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Waste disposal : Neutralize with 1M NaOH before aqueous disposal, as hydrochloride salts may release HCl gas under heat .
Advanced Research Questions
Q. How does the stereochemistry of the 3-methyl group influence biological activity in receptor-binding studies?
- Methodological Answer : The (3R)-configuration is critical for interactions with CNS targets (e.g., σ receptors). Computational docking (e.g., AutoDock Vina) paired with in vitro assays (radioligand binding) can quantify enantiomeric selectivity. For example, (3R)-enantiomers of related spirocycles show 10–50× higher affinity than (3S)-counterparts . Dose-response curves (IC50) should be generated using HEK293 cells transfected with target receptors .
Q. What analytical methods resolve degradation products under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) reveal:
- Hydrolysis : Major degradation pathway in aqueous buffers (pH 1–9). Monitor via UPLC-PDA at 254 nm, using a C18 column (e.g., Chromolith®) .
- Oxidation : Use LC-MS/MS to identify N-oxide derivatives (e.g., +16 Da mass shift) .
- Photolysis : Conduct ICH Q1B-compliant light exposure; quench radicals with ascorbic acid to suppress secondary degradation .
Q. How can researchers optimize enantiomeric excess (ee) in scaled-up synthesis?
- Methodological Answer :
- Chiral catalysts : Use (R)-Proline-derived organocatalysts (5 mol%) to enhance ee (>98%) in asymmetric Mannich reactions .
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize from ethanol/water (4:1) to discard racemic byproducts .
- Process analytical technology (PAT) : Implement inline FTIR to monitor ee in real-time during dynamic kinetic resolution .
Q. What in vitro ADMET properties are critical for preclinical development?
- Methodological Answer : Key assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
